molecular formula C18H13Cl2NO3S B4573513 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4573513
M. Wt: 394.3 g/mol
InChI Key: SFZWAIYCUHALTN-SXGWCWSVSA-N
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Description

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common motif in medicinal chemistry, particularly in the development of antidiabetic drugs.

Scientific Research Applications

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of diabetes and other metabolic disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake, making it a potential candidate for antidiabetic therapy.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic drug.

    Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones. Its dichlorophenyl and ethoxyphenyl groups may enhance its binding affinity and selectivity for molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects.

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3S/c1-2-24-14-7-5-13(6-8-14)21-17(22)16(25-18(21)23)9-11-3-4-12(19)10-15(11)20/h3-10H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWAIYCUHALTN-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
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(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

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